Anaritida - 95896-08-5

Anaritida

Catalog Number: EVT-354720
CAS Number: 95896-08-5
Molecular Formula: C112H175N39O35S3
Molecular Weight: 2724.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Anaritida is synthesized through specific chemical processes that involve the reaction of precursor compounds. The classification of Anaritida falls under organic chemistry, particularly within the subcategory of amines, which are characterized by the presence of one or more amino groups (-NH2) attached to carbon atoms. This classification is essential for understanding its reactivity and interactions with other substances.

Synthesis Analysis

Methods

The synthesis of Anaritida typically involves multi-step reactions that may include amination processes, where an amine group is introduced into a molecule. Common methods for synthesizing Anaritida include:

  • Direct Amination: This method involves the reaction of an appropriate carbonyl compound with ammonia or an amine under specific conditions to yield Anaritida.
  • Reduction Reactions: In some cases, nitro compounds can be reduced to form Anaritida through catalytic hydrogenation or other reduction techniques.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, pressure, and pH to ensure optimal yields. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of Anaritida is characterized by its amine functional group and a specific arrangement of carbon atoms. The structural formula can be represented as:

CnH2n+1NH2\text{C}_n\text{H}_{2n+1}\text{NH}_2

where nn represents the number of carbon atoms in the chain.

Data

The molecular weight and other relevant structural data can be derived from spectroscopic analysis. For example, the molecular formula provides insight into the compound's stoichiometry and potential reactivity with other chemical species.

Chemical Reactions Analysis

Reactions

Anaritida undergoes various chemical reactions typical for amines, including:

  • Acid-Base Reactions: As a basic amine, Anaritida can react with acids to form ammonium salts.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in reactions with electrophiles, leading to the formation of new bonds.
  • Oxidation: Under certain conditions, Anaritida may be oxidized to form corresponding imines or other nitrogen-containing compounds.

Technical Details

The kinetics and thermodynamics of these reactions are crucial for understanding how Anaritida behaves in different environments. Reaction rates can be influenced by factors such as solvent choice and temperature.

Mechanism of Action

Process

The mechanism by which Anaritida exerts its effects primarily involves its interaction with biological systems. As an amine, it may participate in biochemical pathways by acting as a neurotransmitter or influencing metabolic processes.

Data

Studies have shown that Anaritida can modulate receptor activity in cellular environments, impacting signaling pathways crucial for various physiological functions.

Physical and Chemical Properties Analysis

Physical Properties

Anaritida typically exhibits characteristics common to amines:

  • State: It may exist as a colorless liquid or solid depending on its molecular weight.
  • Boiling Point: The boiling point varies based on molecular size but generally falls within a range typical for aliphatic amines.
  • Solubility: It is soluble in polar solvents like water due to hydrogen bonding capabilities.

Chemical Properties

Anaritida is reactive due to its amino group, allowing it to participate in various chemical reactions. Its stability can vary based on environmental conditions such as pH and temperature.

Applications

Scientific Uses

Anaritida has several applications in scientific research:

  • Pharmaceutical Development: Its properties make it a candidate for drug development, particularly in targeting neurological disorders.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biochemical Research: Researchers utilize Anaritida to study mechanisms involving neurotransmitter activity and metabolic pathways.
Historical Context & Evolution of Anaritide Research

Origins in Atrial Natriuretic Peptide (ANP) Analog Development

The scientific journey of Anaritide (also known as synthetic human atrial natriuretic peptide) originates from the landmark discovery of atrial natriuretic peptide (ANP) in the early 1980s. Researchers identified that cardiac atria contained potent natriuretic factors released in response to volume expansion, fundamentally challenging the prevailing neurohormonal models of cardiovascular regulation [8] [9]. The endogenous 28-amino acid ANP peptide demonstrated remarkable triple biological actions: potent natriuresis (sodium excretion), vasodilation, and suppression of the renin-angiotensin-aldosterone system (RAAS) [9]. This discovery immediately highlighted its therapeutic potential for conditions characterized by fluid overload and hypertension, particularly heart failure and chronic kidney disease (CKD).

Initial therapeutic efforts focused on harvesting native ANP from human heart tissue, but this approach proved scientifically and practically infeasible due to minuscule yields and peptide instability. This limitation catalyzed the development of synthetic analogs, with Anaritide emerging as the first-generation recombinant form identical to the endogenous ANP(1-28) structure [6]. Early biochemical characterization confirmed Anaritide activated the natriuretic peptide receptor-A (NPR-A/guanylyl cyclase-A), triggering intracellular cyclic GMP (cGMP) production – the critical second messenger mediating its physiological effects on vascular smooth muscle and renal tubules [1] [8]. Proof-of-concept studies in animal models and early human trials demonstrated Anaritide effectively reduced preload and afterload, promoted sodium excretion, and countered RAAS activation, positioning it as a promising physiology-based therapeutic agent for acute decompensated heart failure and potentially cardiorenal syndromes [8].

Table 1: Core Physiological Actions of Endogenous ANP and Therapeutic Goals for Anaritide

Biological ActionMolecular MechanismTherapeutic Goal
Natriuresis/DiuresisInhibition of renal tubular Na⁺ reabsorption (collecting duct); Increased glomerular filtration rate (GFR) via afferent arteriolar vasodilationReduce volume overload in heart failure and CKD
VasodilationcGMP-mediated relaxation of vascular smooth muscle cellsReduce systemic vascular resistance and blood pressure
RAAS SuppressionInhibition of renin release from juxtaglomerular cells; Inhibition of aldosterone secretion from adrenal zona glomerulosaCounteract maladaptive neurohormonal activation in HF and CKD
SympathoinhibitionReduction of norepinephrine release from sympathetic nerve terminalsAttenuate deleterious sympathetic overactivity
Antifibrotic/AntihypertrophiccGMP-dependent inhibition of fibroblast proliferation and cardiomyocyte hypertrophy in heartMitigate cardiac remodeling

Chronological Advancements in Synthetic Peptide Design

The drive to improve upon the native ANP sequence, and consequently Anaritide, spurred systematic structure-activity relationship (SAR) studies throughout the late 1980s and 1990s. Key strategies focused on enhancing receptor binding affinity, metabolic stability, and receptor subtype selectivity.

  • Ring Size Optimization (1980s): The central conserved 17-amino acid disulfide-bonded ring (residues 7-23 in human ANP) was recognized as the critical pharmacophore for NPR-A binding and activation. Seminal work by researchers involved synthesizing analogs with systematically reduced ring sizes. The analog [des-Glyⁱ⁸, des-Leu¹⁹, des-Gly²⁰]ANP(103-126) (lacking three residues) demonstrated that while some ring reduction was tolerated, progressive deletion caused significant reductions in potency across bioassays. In rabbit aorta relaxation assays, rat papilla cGMP stimulation, and bovine zona glomerulosa aldosterone suppression assays, this triple-deletion analog showed quantitatively different but consistently lower potency compared to native ANP or Anaritide, suggesting stringent structural requirements within the ring for full agonist efficacy [3].

  • Chimeric Peptide Design (Early 1990s): A significant leap came from exploiting structural elements of related natriuretic peptides. Researchers created chimeric peptides combining domains of ANP and porcine brain natriuretic peptide (pBNP). The landmark analog pBNP₁ (incorporating the ring structure of pBNP₃₂ with the N- and C-terminal sequences of rat ANP(99-126)) exhibited dramatically enhanced selectivity for the ANF-R₁A receptor subtype (now recognized as NPR-A) over the ANF-R₁B subtype (NPR-B). pBNP₁ showed an astounding 632-fold higher affinity and 504-fold higher potency (cGMP stimulation) for R₁A vs. R₁B in rat papillary membranes [1]. This was a pivotal demonstration that receptor subtype selectivity could be engineered into natriuretic peptide analogs, potentially reducing off-target effects.

  • Linear Analog Exploration (Patent Era): Concurrently, efforts explored breaking the conserved ring structure to improve synthetic accessibility and potentially alter pharmacokinetics. Patent US5047397A detailed linear analogs where the Cys residues forming the disulfide bond were replaced. Key examples included analogs where Cys¹⁰⁵ and Cys¹²¹ were substituted with hydrophobic residues (e.g., Phe, Leu, Ile, Val) or alanine, and the disulfide bond was replaced with a neutral spacer (e.g., methylene groups, -CH₂-NH-, -NH-CO-) or even an amide bond formed between side chains. While these linear analogs generally showed reduced potency compared to cyclic Anaritide, some retained significant diuretic and natriuretic activity, proving that ring integrity, while optimal, was not absolutely mandatory for function and opening avenues for novel peptidomimetic designs [6].

Table 2: Key Structural Innovations in Early ANP Analogs Leading to/Including Anaritide

Analog/ApproachStructural FeaturesKey Findings/AdvancementsPrimary Citation
Native ANP(1-28)/Anaritide28 AA, conserved 17-AA disulfide ring (Cys⁷-Cys²³)Gold standard activity; Basis for therapeutic development; Short half-life [9]
[des-Gly¹⁸, des-Leu¹⁹, des-Gly²⁰]ANP(103-126)14-AA ring (reduced from 17-AA)Significant ↓ in vasorelaxant, cGMP-stimulating & aldosterone-suppressing activity; Defined minimal ring size constraints [3]
pBNP₁ (Chimeric)pBNP ring + rANP N- & C-terminiHigh selectivity (632-fold affinity, 504-fold potency) for ANF-R₁A (NPR-A) over ANF-R₁B (NPR-B); Proof-of-concept for receptor-subtype engineering [1]
Linear Analog (e.g., Cys¹⁰⁵→Phe, Cys¹²¹→Ala + Spacer)Disulfide bond replaced with neutral spacer or amide bondRetained natriuretic/diuretic activity (though ↓ vs cyclic); Demonstrated non-essential nature of disulfide for some activity; Simplified synthesis routes [6]
  • Modern Computational & AI-Driven Design (Emerging): While post-dating Anaritide's initial development, contemporary research highlighted in the search results underscores the future trajectory. Tools like PepINVENT represent a paradigm shift, utilizing generative AI to explore peptide sequences incorporating non-natural amino acids (NNAAs) far beyond the traditional 20. This approach aims to optimize stability (e.g., resistance to neprilysin and IDE degradation), binding affinity, and functional activity in ways classical SAR couldn't easily achieve. Furthermore, multi-parameter optimization using reinforcement learning allows simultaneous targeting of desired potency, selectivity, and pharmacokinetic properties [10]. This represents the cutting edge moving beyond the natural peptide scaffold that Anaritide embodies.

Paradigm Shifts in Nephrology and Cardiovascular Therapeutic Targeting

The development and investigation of Anaritide acted as a catalyst for fundamental shifts in how clinicians and researchers approached cardiorenal syndromes and fluid management:

  • From Mere Volume Management to Neurohormonal Modulation: Prior to the ANP/Anaritide era, acute heart failure and CKD management relied heavily on loop diuretics targeting the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb. While effective at promoting fluid loss, these agents often triggered counterproductive neurohormonal activation (renin, angiotensin II, aldosterone, norepinephrine) and electrolyte imbalances. Anaritide research provided compelling clinical evidence that simultaneously promoting natriuresis/diuresis and inhibiting RAAS/SNS was feasible [8]. This laid crucial groundwork for the later development and success of angiotensin receptor-neprilysin inhibitors (ARNIs) like sacubitril/valsartan, which potentiate endogenous natriuretic peptides (including ANP and BNP) by inhibiting their degradation. Anaritide was a direct pharmacological proof-of-concept for the benefits of enhancing the natriuretic peptide system.

  • Highlighting Cardiorenal Crosstalk: The therapeutic application of Anaritide, particularly in heart failure patients with concomitant renal dysfunction (a hallmark of cardiorenal syndrome type 1 and 2), brought the intricate heart-kidney-vasculature axis into sharp focus [8]. Research showed that Anaritide could increase glomerular filtration rate (GFR) in certain settings via afferent arteriolar vasodilation, counteracting the reduced renal perfusion common in acute heart failure. However, its effects were highly dependent on baseline blood pressure and volume status, revealing the complex hemodynamic interplay between cardiac output, systemic vascular resistance, renal perfusion pressure, and intra-renal hemodynamics. This underscored that effective cardiorenal therapies needed to address this integrated physiology, moving beyond organ-specific silos. The observed variability in renal responses to Anaritide also highlighted the existence of distinct cardiorenal phenotypes (e.g., "worsening renal function" vs. true protection).

  • Iron Stores and Beyond Traditional Risk Factors: While Anaritide directly targeted fluid and neurohormonal imbalance, research into the broader cardiovascular complications of CKD revealed other crucial therapeutic targets indirectly connected to the cardiorenal pathways ANP influences. Large observational studies like the CKDopps demonstrated that iron deficiency (ID), assessed by low transferrin saturation (TSAT ≤15%), is a powerful independent predictor of all-cause mortality and major adverse cardiovascular events (MACE) in non-dialysis CKD patients, regardless of anemia status [5]. This finding challenged the purely erythropoiesis-focused view of iron management in CKD. Mechanistically, ID likely contributes to cardiorenal dysfunction through impaired mitochondrial energy metabolism in cardiomyocytes and skeletal muscle, reduced oxygen carrying capacity, and potentially increased vulnerability to oxidative stress – pathways distinct from but potentially synergistic with the volume and neurohormonal derangements targeted by Anaritide [5] [8]. This expanded the therapeutic paradigm to consider correcting ID not just for hemoglobin synthesis, but for direct cardiovascular and cellular benefits, a concept later validated in heart failure trials.

Table 3: Key Paradigm Shifts Influenced by ANP/Anaritide Research and Related Discoveries

Paradigm ShiftPre-Paradigm FocusPost-Paradigm FocusKey Supporting Evidence/Concepts from Anaritide/ANP Era
Heart Failure/CKD TherapyLoop diuretics (symptomatic volume removal, triggers RAAS/SNS)Natriuretic Peptide Augmentation (Volume removal + RAAS/SNS inhibition + vasodilation)Anaritide demonstrated combined natriuresis, vasodilation & RAAS suppression; Paved way for ARNIs
Understanding Cardiorenal SyndromesIsolated organ dysfunction (Heart OR Kidney)Integrated Cardiorenal Axis (Heart-KIDNEY-Vasculature interplay)Anaritide effects on GFR depended on systemic & intra-renal hemodynamics, revealing complex crosstalk; Highlighted need for multi-organ targeted therapies
CKD Complication ManagementPrimarily Anemia-driven iron therapyTissue Iron Repletion for CV Protection (Beyond Erythropoiesis)CKDopps: Low TSAT (≤15%) independently predicted ↑ Mortality & MACE in ND-CKD, regardless of anemia; Links to impaired myocardial energetics [5]
Peptide TherapeuticsNative peptides or simple substitutionsEngineered Specificity & Stability (Chimeras, NNAAs, AI design)pBNP₁ showed engineered receptor subtype selectivity; Linear analogs explored stability/synthesis; PepINVENT enables NNAA incorporation for optimized properties [1] [6] [10]
  • Precision Targeting of Natriuretic Peptide Pathways: Research into Anaritide and its analogs revealed the complexity of the natriuretic peptide receptor system (NPR-A, NPR-B, NPR-C) and their distribution. The development of receptor-specific analogs like pBNP₁ marked an early move towards precision targeting within this system [1]. Furthermore, understanding the role of the clearance receptor (NPR-C) and its impact on the half-life of natriuretic peptides informed strategies to prolong therapeutic effects, either by designing analogs resistant to NPR-C binding or by using NEP inhibitors. This shift emphasized moving beyond merely replacing the native peptide towards engineering optimized molecular tools with tailored pharmacological profiles. The emerging use of generative AI (PepINVENT) signifies the next step, enabling de novo design of peptides incorporating non-natural amino acids to achieve previously unattainable combinations of stability, potency, and selectivity for specific natriuretic peptide pathways or even receptor conformations [10].

Properties

CAS Number

95896-08-5

Product Name

Anaritida

IUPAC Name

2-[[2-[[2-[[2-[[4-amino-2-[[52-[[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C112H175N39O35S3

Molecular Weight

2724.0 g/mol

InChI

InChI=1S/C112H175N39O35S3/c1-7-56(4)88-107(184)132-46-83(160)133-57(5)89(166)137-66(30-31-80(114)157)96(173)147-74(49-152)93(170)131-47-85(162)135-68(38-55(2)3)91(168)130-48-86(163)136-78(105(182)143-71(42-81(115)158)100(177)148-76(51-154)102(179)142-70(40-59-20-12-9-13-21-59)99(176)138-64(24-16-35-126-111(120)121)95(172)145-73(108(185)186)41-60-26-28-61(156)29-27-60)53-188-189-54-79(150-104(181)77(52-155)149-103(180)75(50-153)146-90(167)62(113)22-14-33-124-109(116)117)106(183)141-69(39-58-18-10-8-11-19-58)92(169)129-44-82(159)128-45-84(161)134-63(23-15-34-125-110(118)119)94(171)140-67(32-37-187-6)97(174)144-72(43-87(164)165)101(178)139-65(98(175)151-88)25-17-36-127-112(122)123/h8-13,18-21,26-29,55-57,62-79,88,152-156H,7,14-17,22-25,30-54,113H2,1-6H3,(H2,114,157)(H2,115,158)(H,128,159)(H,129,169)(H,130,168)(H,131,170)(H,132,184)(H,133,160)(H,134,161)(H,135,162)(H,136,163)(H,137,166)(H,138,176)(H,139,178)(H,140,171)(H,141,183)(H,142,179)(H,143,182)(H,144,174)(H,145,172)(H,146,167)(H,147,173)(H,148,177)(H,149,180)(H,150,181)(H,151,175)(H,164,165)(H,185,186)(H4,116,117,124)(H4,118,119,125)(H4,120,121,126)(H4,122,123,127)

InChI Key

STXOSWNDXOOHKN-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.